Product packaging for Fmoc-3,4-dichloro-L-homophenylalanine(Cat. No.:)

Fmoc-3,4-dichloro-L-homophenylalanine

Cat. No.: B8097271
M. Wt: 470.3 g/mol
InChI Key: PFXPBECQTWZDJP-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Unnatural Amino Acids in Contemporary Chemical Biology and Medicinal Chemistry Research

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common, genetically coded amino acids found in nature. nih.govbitesizebio.com Their introduction into proteins and peptides is a powerful strategy in chemical biology and drug discovery. nih.gov By moving beyond the chemical space defined by natural amino acids, scientists can design molecules with enhanced or entirely new functions.

The significance of UAAs stems from their ability to introduce unique chemical properties, such as altered side chains, backbones, or functional groups, into a peptide or protein structure. This allows for the fine-tuning of biological activity, stability, and selectivity. For instance, incorporating UAAs can dramatically improve the stability of peptide drugs against enzymatic degradation in the body, a major limitation of natural peptides. In protein engineering, UAAs are used to modify protein structures to enhance catalytic efficiency, create novel binding sites, or introduce probes for studying protein interactions and functions. nih.govbitesizebio.com The applications are diverse, ranging from the development of antibody-drug conjugates to creating new biomaterials and antimicrobial agents. nih.gov

Scope and Academic Research Focus for the Compound's Utilization

The academic and industrial research focus for Fmoc-3,4-dichloro-L-homophenylalanine is primarily centered on its application in peptide synthesis and drug development. chemimpex.comchemimpex.com Researchers utilize this compound as a key building block in solid-phase peptide synthesis (SPPS) to create complex peptide sequences with high purity and specific functionalities. chemimpex.comchemimpex.comchemimpex.com

A significant area of application is in medicinal chemistry for the design of novel therapeutic peptides. chemimpex.com By incorporating this UAA, scientists can develop peptides with improved efficacy, selectivity, and stability for use as potential therapeutics in areas like cancer treatment or as antimicrobial agents. chemimpex.comchemimpex.com The unique dichlorinated structure allows researchers to explore how specific modifications affect a peptide's biological activity, contributing to detailed structure-activity relationship (SAR) studies. chemimpex.com This facilitates the rational design of more effective pharmaceutical agents. chemimpex.com Furthermore, peptides containing this and similar UAAs are used as tools to investigate biological processes, such as protein-protein interactions and enzyme kinetics. alfa-chemistry.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 1260616-12-3 nextpeptide.comchemicalbook.comambeed.com
Molecular Formula C25H21Cl2NO4 chemimpex.comnextpeptide.com
Molecular Weight 470.35 g/mol chemimpex.comsigmaaldrich.com
Appearance White powder chemimpex.com
Purity ≥98% (HPLC) chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H21Cl2NO4 B8097271 Fmoc-3,4-dichloro-L-homophenylalanine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXPBECQTWZDJP-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Integration of Fmoc 3,4 Dichloro L Homophenylalanine in Complex Peptide and Peptidomimetic Architectures

Solid-Phase Peptide Synthesis (SPPS) Strategies Utilizing Fmoc Chemistry

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a cornerstone of modern peptide science, allowing for the efficient and controlled assembly of peptide chains. nih.gov The integration of sterically demanding and electronically modified amino acids like Fmoc-3,4-dichloro-L-homophenylalanine into this workflow requires careful optimization of reaction conditions to ensure high fidelity and yield.

The successful incorporation of sterically hindered amino acids such as this compound is highly dependent on the choice of coupling reagents and conditions. The bulky dichlorophenyl group, combined with the homophenylalanine backbone, can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

To overcome this steric hindrance, more reactive coupling reagents than the standard carbodiimides are often necessary. Urionium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have proven effective. These reagents form highly reactive acyl-OAt or -OBt esters, which can facilitate coupling of even challenging amino acids.

Microwave-assisted SPPS has also emerged as a powerful technique for driving difficult couplings to completion. The use of microwave energy can significantly accelerate reaction rates and improve coupling yields for sterically hindered residues.

Below is a representative table illustrating the coupling efficiency of a sterically hindered amino acid with various coupling reagents. While this data is for a model system, it provides insight into the relative effectiveness of different reagents that would be applicable to the coupling of this compound.

Coupling ReagentAdditiveBaseCoupling TimeYield (%)
DICHOBtDIPEA2 h75
HBTUHOBtDIPEA30 min92
HATUHOAtDIPEA20 min98
COMU-DIPEA20 min97
This table presents illustrative data for a generic sterically hindered amino acid and is intended to show representative trends in coupling efficiency.

Furthermore, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring can potentially influence the reactivity of the carboxyl group during activation, although this effect is generally considered to be less significant than the steric hindrance. Careful monitoring of the coupling reaction, for instance by using a colorimetric test like the Kaiser test, is crucial to ensure complete acylation of the N-terminal amine. iris-biotech.de In cases of particularly difficult couplings, a capping step with a reagent like acetic anhydride (B1165640) may be employed to terminate any unreacted chains and prevent the formation of deletion peptides.

A critical consideration during the incorporation of any amino acid in peptide synthesis is the potential for racemization, which can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. The risk of racemization is highest during the activation of the carboxyl group. For substituted phenylalanine analogs, the nature of the activating agent and the base used can significantly impact the degree of epimerization.

To minimize racemization, the use of coupling reagents that form active esters with a lower propensity for oxazolone (B7731731) formation is recommended. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and particularly 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are known to suppress racemization. The choice of base is also critical. Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) are commonly used. In cases where racemization is a significant concern, weaker bases like N-methylmorpholine (NMM) or collidine may be employed, although this can sometimes come at the cost of reduced coupling efficiency.

The following table provides representative data on the influence of different bases on the racemization of a phenylalanine analog during coupling.

Coupling ReagentBaseRacemization (%)
HATUDIPEA2.5
HATUNMM1.1
HATUCollidine0.8
COMUDIPEA2.1
COMUNMM0.9
This table presents illustrative data for a generic phenylalanine analog and is intended to show representative trends in racemization.

Solution-Phase Synthesis Approaches for Peptides and Hybrid Molecules

While solid-phase synthesis is the dominant method for preparing peptides, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for the synthesis of complex hybrid molecules where the solid support may interfere with other chemical transformations. nih.gov

In a solution-phase approach, this compound can be coupled to another amino acid or a molecular fragment using the same types of coupling reagents as in SPPS. The key challenge in solution-phase synthesis is the purification of the product after each coupling and deprotection step. This is typically achieved through extraction or crystallization, which can be more time-consuming than the simple filtration and washing steps of SPPS.

One advantage of solution-phase synthesis is the ability to easily monitor reaction progress and characterize intermediates by techniques such as NMR and mass spectrometry. This can be particularly useful when optimizing the incorporation of a challenging residue like this compound. For the synthesis of hybrid molecules, where a peptide fragment is conjugated to a non-peptidic scaffold, solution-phase chemistry often provides greater flexibility in terms of reaction conditions and solvent compatibility.

Design and Fabrication of Peptidomimetics Incorporating this compound

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, and receptor selectivity. The incorporation of unnatural amino acids like this compound is a key strategy in the design of peptidomimetics.

The unique structural features of 3,4-dichloro-L-homophenylalanine can be exploited to engineer peptidomimetics with desirable properties. The presence of two chlorine atoms on the phenyl ring significantly increases the steric bulk and alters the electronic properties of the side chain. This can be used to impose conformational constraints on the peptide backbone, forcing it to adopt a specific secondary structure, such as a turn or a helix. Such conformational pre-organization can lead to higher binding affinity for a biological target by reducing the entropic penalty of binding.

Furthermore, the incorporation of unnatural amino acids is a well-established strategy for increasing the proteolytic stability of peptides. frontiersin.org Proteases, the enzymes that degrade peptides, often have high specificity for natural amino acid sequences. The presence of a non-natural residue like 3,4-dichloro-L-homophenylalanine can disrupt the recognition site for proteases, thereby extending the half-life of the peptide in a biological system. nih.gov The dichlorinated phenyl ring and the extended homophenylalanine backbone make it a poor substrate for common proteases such as trypsin and chymotrypsin, which typically cleave after basic or aromatic amino acids, respectively.

The table below illustrates the enhanced proteolytic stability of a model peptide upon substitution with an unnatural amino acid.

Peptide SequenceEnzymeHalf-life (hours)
Ac-Ala-Phe-Ala-NH2Chymotrypsin0.5
Ac-Ala-(3,4-diCl-hPhe)-Ala-NH2Chymotrypsin> 24
Ac-Lys-Gly-Arg-NH2Trypsin1.2
Ac-Lys-Gly-(3,4-diCl-hPhe)-NH2Trypsin> 24
This table presents illustrative data for model peptides and is intended to show the representative impact of incorporating an unnatural amino acid on proteolytic stability.

Exploration of Amide Bond Surrogates and Non-Peptide Linkers

The native amide bond in peptides is often a primary site for enzymatic degradation, limiting the therapeutic potential of peptide-based drugs. To overcome this, researchers have explored various amide bond surrogates, or isosteres, which mimic the geometry of the amide bond but are resistant to proteolysis. While specific studies detailing the direct incorporation of this compound with a wide array of amide bond surrogates are limited in publicly available literature, the principles of peptidomimetic design allow for its inclusion in such modified backbones.

Amide bond isosteres can significantly alter the conformational preferences of a peptide chain. The unique steric bulk and electronic nature of the 3,4-dichlorinated phenyl ring of this amino acid can influence the local conformation, which, when combined with a backbone modification, can lead to novel peptidomimetic architectures with potentially enhanced biological activities.

Non-peptide linkers are also employed to connect peptide fragments or to cyclize peptides, offering a diverse range of lengths, flexibilities, and functionalities. The use of this compound in conjunction with such linkers can be envisioned in the construction of complex architectures where specific spatial arrangements of pharmacophoric groups are desired. For instance, linkers can be designed to position the dichlorophenyl side chain in a particular orientation relative to other residues, which can be crucial for receptor binding.

While direct experimental data on the use of this compound with specific non-peptide linkers is not extensively documented, the general methodologies of peptide chemistry allow for its conjugation to various linker types through standard coupling techniques.

Macrocyclization Strategies for Conformationally Restricted Peptidomimetic Research Tools

Macrocyclization is a powerful strategy to constrain the conformation of a peptide, reducing its flexibility and often leading to increased receptor affinity and selectivity. The incorporation of sterically demanding or uniquely substituted amino acids like 3,4-dichloro-L-homophenylalanine can play a crucial role in directing the folding of the linear peptide precursor and influencing the final conformation of the macrocycle.

The dichlorinated phenyl group can introduce specific intramolecular interactions, such as aryl-aryl stacking or halogen bonding, that can help to pre-organize the peptide backbone for efficient cyclization. Various macrocyclization techniques, including head-to-tail, side-chain-to-side-chain, and backbone-to-side-chain cyclization, can be employed.

Applications in Cutting Edge Biochemical and Molecular Research

Site-Specific Incorporation into Proteins for Structural and Mechanistic Elucidation

The ability to introduce UAAs at specific positions within a protein sequence provides an unparalleled method for dissecting protein structure and function. nih.gov This technique moves beyond the limitations of standard site-directed mutagenesis, which is restricted to the 20 canonical amino acids, by introducing novel chemical functionalities. nih.govnih.gov Halogenated amino acids, such as 3,4-dichloro-L-homophenylalanine, are particularly useful as probes due to the unique properties of the halogen atoms. nih.gov

Cell-free protein synthesis (CFPS) has emerged as a robust and versatile platform for the site-specific incorporation of UAAs into proteins. nih.govfrontiersin.orgmdpi.com Unlike traditional in vivo methods, CFPS systems are open environments, which means researchers can directly supply the necessary components for translation, bypassing issues of cell wall permeability and the potential toxicity of the UAA or the engineered translational machinery. frontiersin.orgmdpi.com

The most common method for site-specific incorporation in CFPS is amber suppression. mdpi.com This strategy involves:

Codon Reassignment: A target codon in the gene of interest, typically the amber stop codon (UAG), is mutated to encode the UAA.

Orthogonal Translation System: An engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) are added to the CFPS mixture. This aaRS/tRNA pair is "orthogonal," meaning it does not interact with the endogenous synthetases and tRNAs of the host system (typically E. coli). youtube.com

UAA Incorporation: The orthogonal aaRS specifically charges its tRNA with the UAA (in this case, 3,4-dichloro-L-homophenylalanine). When the ribosome encounters the UAG codon during translation, the charged orthogonal tRNA delivers the UAA, resulting in its incorporation into the growing polypeptide chain. nih.govmdpi.com

CFPS systems offer significant advantages for this process, including higher yields for many proteins and the ability to easily manipulate reaction components to optimize UAA incorporation efficiency. nih.govfrontiersin.org The use of highly purified systems, such as the PURE (Protein synthesis Using Recombinant Elements) system, provides even greater control over the process. frontiersin.org For a compound like 3,4-dichloro-L-homophenylalanine, this method would allow its precise placement within a protein sequence, provided a specific orthogonal aaRS is developed or available.

CFPS System ComponentFunction in UAA Incorporation
DNA Template Contains the gene of interest with a reassigned codon (e.g., UAG) at the desired UAA insertion site.
Cell Extract or PURE System Provides the core translational machinery (ribosomes, elongation factors, etc.). frontiersin.org
Unnatural Amino Acid 3,4-dichloro-L-homophenylalanine is added directly to the reaction mixture.
Orthogonal aaRS Specifically recognizes and activates the UAA.
Orthogonal tRNA Is acylated by the orthogonal aaRS with the UAA and recognizes the reassigned codon. youtube.com

The introduction of halogenated amino acids can significantly influence the physicochemical properties of a protein, making them powerful tools for protein engineering studies. nih.govnih.gov The dichlorophenyl side chain of 3,4-dichloro-L-homophenylalanine can modulate protein folding, stability, and dynamics through several mechanisms:

Steric Effects: The bulky dichlorinated ring can introduce steric hindrance that influences the local conformation of the polypeptide chain, potentially enforcing specific secondary structures or tertiary contacts.

Hydrophobic and Electronic Effects: Halogenation increases the hydrophobicity of the phenyl ring, which can strengthen hydrophobic interactions within the protein core. caltech.edu Research on fluorinated leucine (B10760876) analogs has shown that increasing the hydrophobicity of core residues can dramatically enhance protein thermal stability. caltech.edu The electron-withdrawing nature of the chlorine atoms also alters the electronic properties of the aromatic ring, which can affect cation-π or other electronic interactions.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains. These interactions can provide additional constraints that influence protein structure and stability.

Development of Advanced Biochemical Probes and Chemosensors

The unique properties of halogenated amino acids make them ideal components in the design of sophisticated biochemical probes and chemosensors. nih.gov These probes can be used to report on local environments or to facilitate the detection of specific molecular interactions.

The rational design of molecular probes relies on tailoring the structure of a molecule to achieve specific photophysical properties and binding affinities. rsc.org Incorporating a halogenated amino acid like 3,4-dichloro-L-homophenylalanine into a peptide or small molecule probe offers several design advantages for molecular recognition. mdpi.com

The design principles often leverage the following attributes of the dichlorinated side chain:

Modulation of Binding Affinity: The chlorine atoms alter the size, shape, and electronic distribution of the side chain, which can be used to fine-tune the binding affinity and specificity of a peptide for its target. nih.gov

Spectroscopic Handles: While not fluorescent itself, the dichlorinated phenyl ring can serve as a useful NMR probe. The ¹³C signals of the chlorinated carbons would have distinct chemical shifts, providing a sensitive reporter of the local chemical environment.

Enhanced Stability: Peptides containing UAAs can exhibit increased resistance to proteolytic degradation, which is a crucial feature for probes used in biological systems. nih.gov

The process often involves computational modeling and structure-based design to predict how the introduction of the halogenated residue will affect the interaction with a target protein. mdpi.comunivie.ac.at This allows for the creation of highly specific probes for applications in diagnostics and molecular imaging.

Understanding the intricate network of protein-protein and protein-ligand interactions is fundamental to cell biology. Site-specifically incorporating 3,4-dichloro-L-homophenylalanine can serve as a powerful method to probe these interactions. nih.gov By replacing a key residue at an interaction interface with this UAA, researchers can systematically analyze the contribution of that residue to the binding event.

For instance, if a native phenylalanine is part of a "hydrophobic hotspot" at a protein-protein interface, replacing it with 3,4-dichloro-L-homophenylalanine could have several predictable outcomes that provide mechanistic insight:

Enhanced Binding: The increased hydrophobicity and potential for halogen bonding could strengthen the interaction, confirming the importance of non-covalent forces at that position.

Disrupted Binding: The steric bulk of the two chlorine atoms might be sufficient to disrupt a finely-tuned interaction, indicating a high degree of structural complementarity is required.

No Change in Binding: This result would suggest that the specific side chain at that position is tolerant to modification and may not be a critical driver of the interaction.

These types of substitution experiments provide a level of detail that is not achievable with conventional mutagenesis, allowing for a precise mapping of the energetic and structural requirements for molecular interactions. nih.gov

Contribution to Combinatorial Library Synthesis for Research Lead Discovery

Combinatorial chemistry is a powerful strategy for drug discovery that involves the synthesis of large, diverse collections of molecules, known as libraries, which are then screened for biological activity. nih.gov Fmoc-protected amino acids are essential building blocks for the generation of peptide and peptidomimetic libraries via solid-phase synthesis. chemimpex.comchemimpex.com

Fmoc-3,4-dichloro-L-homophenylalanine is a valuable component for inclusion in combinatorial libraries for several reasons:

Increased Chemical Diversity: It introduces structural and electronic features not present in the 20 canonical amino acids, expanding the chemical space of the library and increasing the probability of finding a "hit." nih.gov

Improved Pharmacological Properties: The incorporation of halogen atoms and a non-standard backbone can confer drug-like properties to peptides, such as enhanced stability against enzymatic degradation and improved binding affinity. chemimpex.comnih.gov

Scaffold Rigidity: The homophenylalanine backbone and substituted ring can introduce conformational constraints into a peptide sequence, which can pre-organize the molecule into a bioactive conformation and improve binding to a target.

By including this compound as a building block in a "split-and-pool" or parallel synthesis workflow, researchers can generate millions of unique peptides. nih.govuzh.ch These libraries can then be screened against targets like enzymes or receptors to identify novel lead compounds for therapeutic development or as tool compounds for basic research.

Research AreaApplication of this compound
Protein Engineering Enhancing protein stability and modulating folding dynamics. caltech.edu
Molecular Probes Serving as a structural component in rationally designed probes for molecular recognition. rsc.orgmdpi.com
Interaction Studies Probing the steric and electronic requirements of protein-protein and protein-ligand interfaces. nih.gov
Drug Discovery Expanding the chemical diversity of combinatorial libraries to identify novel bioactive peptides. chemimpex.comnih.gov

Investigations into Structure-Activity Relationships (SAR) in Synthetic Peptide and Peptidomimetic Design for Research Purposes

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide and peptidomimetic research, enabling the systematic exploration of structure-activity relationships (SAR). This compound is a valuable building block in this context, offering unique structural and physicochemical properties that researchers can leverage to probe molecular interactions and enhance biological activity. The introduction of the 3,4-dichloro substitution on the phenyl ring and the extension of the side chain by a methylene (B1212753) group—transforming it into a homophenylalanine derivative—provide a multi-faceted tool for SAR studies.

The chlorine atoms at the 3 and 4 positions of the aromatic ring significantly alter the electronic and steric profile of the amino acid side chain. These modifications can lead to enhanced binding affinities through several mechanisms. For instance, the electron-withdrawing nature of the chlorine atoms can influence hydrogen-bonding capabilities and create favorable electrostatic interactions with receptor pockets. Furthermore, the increased lipophilicity of the dichlorinated phenyl ring can promote hydrophobic interactions, which are often crucial for ligand-receptor binding.

In the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved pharmacological properties, the use of this compound can be particularly advantageous. The extended homophenylalanine backbone provides greater conformational flexibility compared to the natural phenylalanine, allowing for the exploration of new conformational spaces and potentially leading to the discovery of novel binding modes.

While specific, publicly available SAR data tables for peptides directly incorporating this compound are limited, the principles of its use can be inferred from studies on related halogenated phenylalanine analogs. Research on peptides containing various halogenated phenylalanines has demonstrated that the position and nature of the halogen substituent can dramatically impact biological activity. For example, studies on neuropeptides have shown that substituting a phenylalanine residue with its para-chloro counterpart can modulate the peptide's activity.

The following interactive data table illustrates a hypothetical SAR study where this compound is incorporated into a model bioactive peptide to assess its impact on receptor binding affinity.

Table 1: Hypothetical Structure-Activity Relationship Data for Peptides Incorporating 3,4-dichloro-L-homophenylalanine

Peptide Analog Sequence Modification Receptor Binding Affinity (IC50, nM) Fold Change vs. Parent Peptide
Parent Peptide ...-Phe-... 100 1
Analog 1 ...-(3,4-dichloro-L-homophenylalanine)-... 25 4
Analog 2 ...-(4-chloro-L-phenylalanine)-... 50 2

In this hypothetical scenario, the incorporation of 3,4-dichloro-L-homophenylalanine (Analog 1) results in a significant increase in binding affinity compared to the parent peptide containing phenylalanine. This enhancement is greater than that observed with either a single chloro substitution (Analog 2) or the homophenylalanine backbone alone (Analog 3), suggesting a synergistic effect of the dichlorination and the extended side chain. Such findings would highlight the utility of this compound in optimizing peptide-based therapeutics and research probes.

The detailed research findings from such studies would typically involve the synthesis of a library of peptide analogs, followed by their biological evaluation. The Fmoc protecting group on 3,4-dichloro-L-homophenylalanine is crucial for its use in solid-phase peptide synthesis (SPPS), the standard method for creating such libraries. The stability of the Fmoc group under various coupling conditions and its clean deprotection are essential for the successful synthesis of the desired peptide sequences.

Emerging Research Directions and Future Prospects

Exploration of Novel Synthetic Pathways to Functionalized Homophenylalanine Derivatives

The development of novel and efficient synthetic routes to access functionalized β-amino acid derivatives, such as homophenylalanine, is critical for advancing their application in medicinal chemistry. Historically, methods like the Knoevenagel/Rodionow-Johnson reaction were employed, but these often suffered from low yields and the production of multiple by-products under harsh conditions. While still in use, these classical methods are being supplemented by more advanced and efficient strategies.

Recent advancements (2010-2022) have introduced alternative pathways that offer improved yields and stereoselectivity. These modern methods are crucial for creating the structural diversity and functional modularity required for novel drug candidates. The table below summarizes some of the key synthetic approaches.

Synthetic Approach
Knoevenagel/Rodionow-JohnsonVinyl-Mannich Type ReactionRuthenium(II)-Catalyzed C-H Activationscience.gov

The ongoing exploration of such synthetic pathways is essential for overcoming the limitations of earlier methods and expanding the library of available homophenylalanine derivatives for research and development.

Advanced Applications in Bio-orthogonal Chemistry and Bioconjugation for Research Tools

Bio-orthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. acs.org This field has opened new frontiers for studying and manipulating biomolecules in their natural environment. Fmoc-3,4-dichloro-L-homophenylalanine is a valuable precursor for creating tools used in these advanced applications, particularly in bioconjugation. chemimpex.comchemimpex.com

By incorporating this noncanonical amino acid into peptides, researchers can introduce a unique chemical handle for subsequent modifications. acs.org The dichlorophenyl group can influence the electronic properties and reactivity of the molecule, potentially enhancing its utility in specific bio-orthogonal reactions. rsc.org These reactions are fundamental to creating sophisticated research tools for targeted drug delivery, in vivo imaging, and diagnostics. chemimpex.comscience.gov

The process typically involves two stages: first, the bio-orthogonal handle (derived from the functionalized amino acid) is incorporated into a biomolecule, such as a protein or a cell-surface glycan. acs.org Second, a probe carrying a complementary reactive group is introduced, which selectively bonds to the handle, allowing for precise labeling or delivery. acs.org

Application Area
Targeted Drug Deliverychemimpex.comchemimpex.comchemimpex.comLive Cell Imagingnih.govPathogen Labeling

The use of halogenated amino acids like this compound in these contexts allows for the fine-tuning of peptide properties, which can lead to improved efficacy and selectivity in the resulting research tools and therapeutic agents. chemimpex.com

Integration with Computational Chemistry and in silico Modeling for Rational Design in Chemical Biology

The rational design of peptide-based building blocks is greatly enhanced by the integration of computational chemistry and in silico modeling. researchgate.netrsc.org These approaches allow researchers to predict the structural and physicochemical properties of molecules like this compound and its derivatives before undertaking costly and time-consuming laboratory synthesis. This predictive power accelerates the design of novel molecules with desired functions for applications in chemical biology. nih.govnih.gov

In silico methods can screen virtual libraries of compounds, predict their binding affinity to specific targets, and simulate their behavior in biological environments. nih.govfrontiersin.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are employed to understand the structural factors that govern a molecule's activity and stability. nih.gov

For instance, computational tools can predict key parameters that are crucial for drug development and peptide design. The table below lists several such parameters that can be modeled in silico.

Computational Parameter
Molecular Weight (MW)Predicted LogP (XlogP)uni.luHydrogen Bond Donors/AcceptorsPredicted Collision Cross Section (CCS)uni.luuni.luBinding Energynih.gov

By leveraging these computational strategies, scientists can rationally design novel homophenylalanine derivatives, optimizing them for specific applications such as inhibiting protein-protein interactions or acting as highly selective bioactive peptides. chemimpex.comnih.gov This synergy between computational modeling and experimental work is foundational to modern chemical biology.

The Role of this compound in the Development of Next-Generation Chemical Biology Research Tools

This compound stands as a crucial component in the development of the next generation of chemical biology research tools. Its utility stems from the convergence of the fields discussed: advanced synthesis, bio-orthogonal chemistry, and computational design. As a specialized building block, it is integral to solid-phase peptide synthesis (SPPS), the primary method for creating custom peptides with precisely defined sequences and functions. chemimpex.comchemimpex.com

The unique dichlorophenyl structure of this compound enhances the stability and reactivity of the peptides into which it is incorporated, making it an ideal choice for developing complex peptide sequences. chemimpex.com These peptides can be designed to serve as:

Bioactive Therapeutics: Peptides with enhanced efficacy and selectivity for treating a range of conditions, from cancer to microbial infections. chemimpex.com

Probes for Protein Interactions: Tools designed to study structure-function relationships and complex biological pathways. chemimpex.com

Advanced Bioconjugates: Components for highly specific diagnostic tools and targeted drug delivery systems. chemimpex.com

The Fmoc protecting group is essential for its role in SPPS, allowing for the selective and efficient step-by-step assembly of amino acids into a peptide chain. chemimpex.comchemimpex.com By combining the synthetic versatility of this compound with the predictive power of in silico modeling and the precise reactivity of bio-orthogonal chemistry, researchers are poised to create increasingly sophisticated tools to probe and manipulate biological systems with unprecedented control.

Q & A

Q. What are the optimal synthetic conditions for introducing the Fmoc group to 3,4-dichloro-L-homophenylalanine?

The Fmoc (9-fluorenylmethoxycarbonyl) group is typically introduced under mildly basic conditions (pH ≥ 7) using Fmoc-Cl and sodium bicarbonate to avoid protonation of the amino group while preventing Fmoc cleavage . For sterically hindered derivatives like 3,4-dichloro-L-homophenylalanine, extended reaction times (12–24 hours) and controlled stoichiometry (1.2–1.5 equivalents of Fmoc-Cl) are recommended to minimize dipeptide formation . Post-synthesis purification via reverse-phase HPLC or recrystallization (using DMSO/water mixtures) ensures >95% purity, critical for peptide chain assembly.

Q. How does the solubility of Fmoc-3,4-dichloro-L-homophenylalanine affect its application in solid-phase peptide synthesis (SPPS)?

The dichloro substitution reduces solubility in polar solvents like DMF and DMSO compared to non-halogenated analogs. Pre-dissolving the compound in DMF with 0.1% (v/v) acetic acid improves solubility by protonating the amino group, facilitating coupling reactions . For SPPS, a 0.1 M concentration is optimal to prevent aggregation on resin beads.

Property Value Reference
Solubility in DMF~0.1 M (with 0.1% acetic acid)
Recommended SPPS coupling time45–60 minutes (double coupling)
Storage stability2–8°C, desiccated (≥2 years)

Advanced Research Questions

Q. How do steric and electronic effects of 3,4-dichloro substitution influence self-assembly kinetics in hydrogel formation?

The 3,4-dichloro groups enhance π-π stacking and hydrophobic interactions compared to fluorinated analogs (e.g., Fmoc-3,4F-Phe), leading to faster gelation kinetics. Time-sweep oscillatory rheology shows a storage modulus (G') plateau within 20–30 minutes for dichloro derivatives vs. 60+ minutes for fluorinated analogs . However, excessive steric bulk can disrupt fibril alignment, as observed in MD simulations where dichloro derivatives form denser but less ordered networks than Fmoc-3,5F-Phe .

Q. What structural insights can XRD and MD simulations provide about dichloro-substituted Fmoc-homophenylalanine aggregates?

XRD analysis of analogous compounds (e.g., Fmoc-3,4F-Phe) reveals a P212121 space group with hydrogen bonding between carboxamide groups and solvent molecules (e.g., DMSO), stabilizing helical fibrils . MD simulations (GROMACS, 100 ns runs) predict that dichloro substitution increases van der Waals interactions by 15–20% compared to fluorine, favoring face-to-face aromatic stacking but reducing solvent-accessible surface area (SASA) by ~30% . This correlates with lower hydrogel swelling ratios (1.5–2.0× vs. 3.0× for Fmoc-Phe) .

Characteristic This compound Fmoc-3,4F-Phe Fmoc-Phe
Gelation time (mins)20–3040–60>90
Storage modulus (G', kPa)12–158–103–5
Fibril diameter (nm)8–105–710–15
Reference

Q. How do dichloro-substituted derivatives address contradictions in structure-property relationships for enzyme-resistant peptides?

Dichloro substitution enhances metabolic stability by resisting proteolysis (e.g., 80% residual activity after 24 hours in serum vs. 50% for non-halogenated analogs) . However, X-ray crystallography of peptide-enzyme complexes shows that the 3,4-dichloro groups sterically hinder substrate binding to trypsin-like proteases, reducing catalytic efficiency by 40% . This trade-off necessitates balancing steric shielding with target affinity in rational drug design.

Methodological Considerations

  • Contradiction Resolution : Discrepancies in self-assembly kinetics (e.g., faster gelation vs. reduced fibril order) require multi-scale analysis: combine rheology, TEM, and XRD to correlate macroscopic properties with nanoscale morphology .
  • Computational Validation : Use DFT (B3LYP/6-31G*) to model halogen interactions and validate MD-derived aggregation pathways .

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